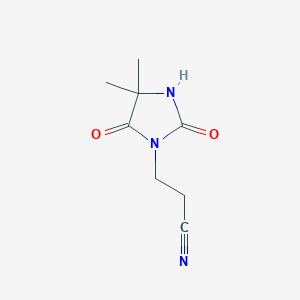
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . It is characterized by the presence of an imidazolidinone ring substituted with a nitrile group and two methyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with a suitable nitrile precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Scientific Research Applications
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The imidazolidinone ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Similar compounds to 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile include:
3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile: This compound has a similar imidazolidinone ring but with a benzonitrile group instead of a propanenitrile group.
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: This compound features a benzoic acid group in place of the nitrile group.
2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide: This compound has an acetamide group instead of the nitrile group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-8(2)6(12)11(5-3-4-9)7(13)10-8/h3,5H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFPANAAHOFIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
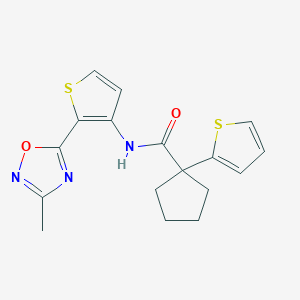
![N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2910074.png)
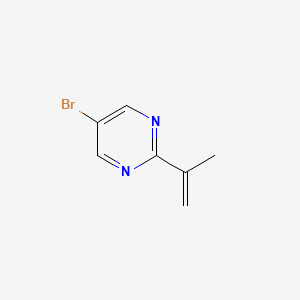
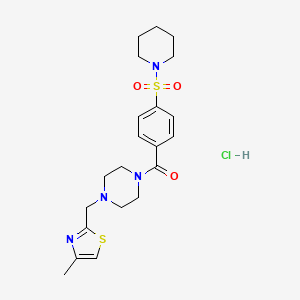
![3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2910079.png)
![2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2910080.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate](/img/structure/B2910082.png)
![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2910085.png)
![2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline](/img/structure/B2910086.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B2910087.png)
![(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE](/img/structure/B2910088.png)
![N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2910089.png)
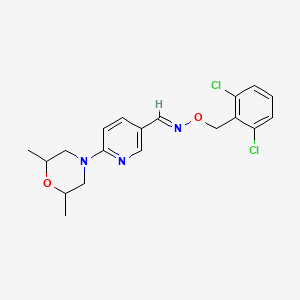
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2910092.png)
